(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
The compound “(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” features a methanone core with two distinct substituents:
- Substituent 1: A 5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl group, combining a triazole and thiazole heterocycle.
- Substituent 2: A 4-(3-(trifluoromethyl)phenyl)piperazine group, where the trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the piperazine linker improves solubility and receptor-binding flexibility .
This dual-heterocyclic architecture positions the compound as a candidate for targeting enzymes or receptors requiring both aromatic and electron-deficient binding motifs.
Properties
IUPAC Name |
[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6OS/c1-12-11-23-18(30-12)28-13(2)16(24-25-28)17(29)27-8-6-26(7-9-27)15-5-3-4-14(10-15)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFMSAJXUVRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug). They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Triazoles
, on the other hand, are a class of compounds that have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives.
Biological Activity
The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is an intriguing molecule due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a triazole ring fused with a thiazole moiety and a piperazine derivative. Its structural components suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈F₃N₅OS |
| Molecular Weight | 353.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of related compounds featuring triazole and thiazole moieties. For instance, compounds with similar structures were tested against various cancer cell lines using the MTT assay.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the evaluation of a series of triazole derivatives against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines. The results indicated that:
- PC-3 : IC₅₀ = 17.50–65.41 µM
- NCI-H460 : IC₅₀ = 15.42–61.05 µM
- HeLa : IC₅₀ = 14.62–59.24 µM
These findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Research has shown that compounds containing thiazole exhibit significant activity against various bacterial strains.
Example of Antimicrobial Testing
A related compound featuring a thiazole moiety was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. The presence of electron-withdrawing groups, such as trifluoromethyl groups on the phenyl ring, has been linked to enhanced potency against certain targets.
Key Findings on SAR:
- Trifluoromethyl Substitution : Increases lipophilicity and may enhance membrane permeability.
- Thiazole Integration : Contributes to cytotoxic activity, possibly through interaction with specific enzymes or receptors.
- Piperazine Ring : Modifications can lead to increased binding affinity towards biological targets.
Summary of Biological Activities
The compound exhibits a range of biological activities that are promising for further exploration in medicinal chemistry:
| Activity Type | Observed Effects |
|---|---|
| Cytotoxicity | Active against multiple cancer cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Structure Activity Insights | Enhanced activity with specific substitutions |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Methanone Derivatives
Substituent Analysis
a) Heterocyclic Moieties
- The target compound’s triazole-thiazole system offers rigidity and planarity, facilitating interactions with flat binding pockets (e.g., kinase ATP sites) .
- ’s 1,2,4-triazole isomer may exhibit different hydrogen-bonding patterns compared to the 1,2,3-triazole in the target, affecting target selectivity .
b) Aromatic and Functional Groups
Potential Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs provide insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
